molecular formula C8H8N2S B174131 7-Methyl-1,3-benzothiazol-6-amine CAS No. 196205-20-6

7-Methyl-1,3-benzothiazol-6-amine

Cat. No. B174131
M. Wt: 164.23 g/mol
InChI Key: MWFHUUYNKQVJDU-UHFFFAOYSA-N
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Description

7-Methyl-1,3-benzothiazol-6-amine is a chemical compound with the empirical formula C8H8N2S . It is a derivative of benzothiazole, which is an aromatic heterocyclic compound . Benzothiazoles have played a significant role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity .


Synthesis Analysis

The synthesis of benzothiazole derivatives, including 7-Methyl-1,3-benzothiazol-6-amine, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .


Molecular Structure Analysis

The molecular weight of 7-Methyl-1,3-benzothiazol-6-amine is 164.23 . The molecule consists of a 5-membered 1,3-thiazole ring fused to a benzene ring . The nine atoms of the bicycle and the attached substituents are coplanar .


Chemical Reactions Analysis

Benzothiazoles, including 7-Methyl-1,3-benzothiazol-6-amine, have been found to have significant biological activities, which have led to their use in various chemical reactions . The development of synthetic processes for benzothiazoles is one of the most significant challenges facing researchers .

Safety And Hazards

While specific safety and hazard information for 7-Methyl-1,3-benzothiazol-6-amine is not available, similar compounds have been classified as having Acute Tox. 4 Oral - Eye Irrit. 2 hazards .

Future Directions

Benzothiazoles, including 7-Methyl-1,3-benzothiazol-6-amine, continue to be a focus of research due to their significant biological activities and pharmaceutical value . Future research will likely continue to explore the synthesis of benzothiazole compounds related to green chemistry, using raw materials such as 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) .

properties

IUPAC Name

7-methyl-1,3-benzothiazol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-4H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWFHUUYNKQVJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1SC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30619245
Record name 7-Methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Methyl-1,3-benzothiazol-6-amine

CAS RN

196205-20-6
Record name 7-Methyl-1,3-benzothiazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30619245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of SnCl2 (3.0 g, 3.8 mmol) and 10 mL of con.HCl was added 7-methyl-6-nitrobenzothiazole (0.68 g, 3.5 mmol) in a portion and the resulting reaction mixture was stirred for 1 h at 25° C. The reaction mixture was basified with aqueous NaOH and extracted with EtOAc and CHCl3. Combined organic layers were dried over Na2SO4 and concentrated in vacuo, yielding an oil (0.65 g, >95%) which was identified as the desired amine and subjected to a following reaction without further purification.
Name
Quantity
3 g
Type
reactant
Reaction Step One
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
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0.68 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
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reactant
Reaction Step Three
Name
Yield
95%

Synthesis routes and methods II

Procedure details

7-Methyl-6-nitrosobenzothiazole was prepared from 6-nitrobenzothiazole according to the general procedure described by Bartoli et al. Synlett 270 (1976). To a solution of 7-methyl-6-nitrosobenzothiazole (889 mg, 5.00 mmol) in AcOH (40 mL) at 70° C. was added iron powder (325 mesh, 559 mg, 10.0 mmol) in a single portion. The resulting dark reaction mixture was stirred for 15 min before it was cooled and concentrated in vacuo to leave a residue which was partitioned between 1N HCl (50 mL) and CH2Cl2 (50 mL). The layers were separated and the organic layer was washed once with 1N HCl (25 mL). The combined aqueous layers were made basic by the addition of solid NaHCO3 and were extracted twice with EtOAc. The organic phases were combined, dried over MgSO4 and concentrated in vacuo to give 534 mg (65%) of compound 497A as a light brown solid. HPLC: 96% at 0.55 min (retention time) (YMC S5 ODS column, 4.6×50 mm Ballistic, 10–90% aqueous methanol over 4 min containing 0.2% H3PO4, 4 mL/min, monitoring at 220 nm). MS (ES): m/z 165.0 [M+H]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
7-methyl-6-nitrosobenzothiazole
Quantity
889 mg
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
559 mg
Type
catalyst
Reaction Step Two
Yield
65%

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